molecular formula C8H4ClF3N2 B150214 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile CAS No. 157764-10-8

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile

Cat. No.: B150214
CAS No.: 157764-10-8
M. Wt: 220.58 g/mol
InChI Key: QSFVBRUYPUNIPH-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C8H4ClF3N2 and a molecular weight of 220.58 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Biochemical Analysis

Biochemical Properties

It is known that pyridine derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the pyridine derivative and the biochemical context in which it is present .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile at different dosages in animal models have not been reported. Similar compounds have shown dose-dependent effects, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been shown to interact with transporters or binding proteins, and to have effects on localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-characterized. Similar compounds have been shown to be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile typically involves the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with ethyl-2-cyanoacetate. This reaction proceeds through condensation, decarboxylation, reduction, and deprotection steps . The optimized conditions for these reactions include using nickel chloride and sodium borohydride for reduction, and hydrogen chloride in ethyl acetate for deprotection .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine .

Scientific Research Applications

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile is utilized in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile is unique due to its specific structure, which imparts distinct chemical and physical properties. Its trifluoromethyl group enhances its stability and reactivity, making it valuable in various applications .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-6-3-5(8(10,11)12)4-14-7(6)1-2-13/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFVBRUYPUNIPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585401
Record name [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157764-10-8
Record name [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

314 g (1.13 mol, 1 eq.) of methyl [3-chloro-5-(trifluoromethyl)-2-pyridinyl]-(cyano)acetate and 22 g (0.38 mol, 0.33 eq.) of sodium chloride are dissolved in a solution of 44 mL of water and 1.1 L of dimethyl sulphoxide. The reaction medium is stirred and heated at 160° C. Once all gas has been given off, the medium is cooled to ambient temperature. 1 L of water and 0.5 L of dichloromethane are added. After separation, the aqueous phase is extracted twice with 0.5 L of dichloromethane. The organic phase is washed twice with 0.5 L of water and dried over magnesium sulphate. After concentration, the crude product is diluted in 100 mL of dichloromethane and eluted with an ethyl acetate/heptane mixture (20/80) on a bed of silica. The filtrate is concentrated so as to produce [3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile.
Quantity
314 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
44 mL
Type
solvent
Reaction Step One
Quantity
1.1 L
Type
solvent
Reaction Step One
Quantity
0.5 L
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.